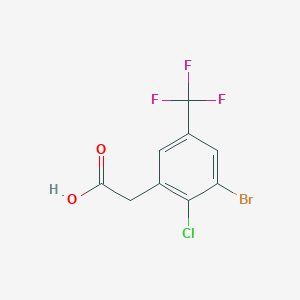

3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid

Description

Properties

Molecular Formula |

C9H5BrClF3O2 |

|---|---|

Molecular Weight |

317.48 g/mol |

IUPAC Name |

2-[3-bromo-2-chloro-5-(trifluoromethyl)phenyl]acetic acid |

InChI |

InChI=1S/C9H5BrClF3O2/c10-6-3-5(9(12,13)14)1-4(8(6)11)2-7(15)16/h1,3H,2H2,(H,15,16) |

InChI Key |

XXRHHGHUJHPHLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1CC(=O)O)Cl)Br)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Approach 1: Halogenation of Trifluoromethyl-Substituted Aromatic Precursors

This route involves starting with a suitably substituted aromatic ring, such as 3-bromo-5-(trifluoromethyl)phenyl derivatives , followed by selective halogenation at the ortho position relative to existing substituents. The key steps include:

- Preparation of the aromatic core via electrophilic aromatic substitution (EAS).

- Selective halogenation to introduce chlorine and bromine atoms at specific positions.

- Oxidation or side-chain elongation to form the phenylacetic acid backbone.

Research Outcome:

A patent (CN115959979A) describes a method where 2-fluoro-3-chlorotrifluoromethane undergoes bromination using N-bromosuccinimide (NBS) under controlled conditions, followed by Grignard or organometallic reactions to attach the acetic acid side chain. The process involves:

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Bromination of trifluoromethyl aromatic | NBS, room temperature | 5-bromo-3-chloro-2-fluorotrifluorotoluene |

| Side-chain attachment | Magnesium metal, tetrahydrofuran (THF), ethyl trifluoroacetate | Formation of phenylacetic acid derivative |

Approach 2: Multi-step Halogenation and Side-chain Functionalization

This method emphasizes selective halogenation of a pre-formed phenylacetic acid derivative:

- Step 1: Synthesis of phenylacetic acid via oxidation of corresponding side-chain precursors.

- Step 2: Halogenation at specific aromatic positions using reagents like NBS (for bromination) and N-chlorosuccinimide (NCS) (for chlorination).

- Step 3: Introduction of the trifluoromethyl group via nucleophilic substitution or electrophilic trifluoromethylation.

Research Outcome:

The process yields high regioselectivity, with yields exceeding 70%, as demonstrated in experimental procedures where halogenation occurs under mild conditions to prevent over-halogenation.

Specific Laboratory Protocols and Data Tables

Synthesis of the Aromatic Core

Side-chain Functionalization to Phenylacetic Acid

Halogenation for Position-Specific Substitution

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NBS | Room temperature, in acetonitrile | Brominated aromatic | 85.1 | , |

| NCS | Controlled temperature | Chlorinated aromatic | Data not specified |

Mechanistic Insights and Optimization

- Regioselectivity: Achieved via electronic effects of existing substituents (trifluoromethyl and halogens) directing electrophilic substitution.

- Reaction Conditions: Mild temperatures (0–45°C) prevent over-halogenation and side reactions.

- Purification: Column chromatography and distillation under reduced pressure yield high-purity compounds (>98%).

Research Outcomes and Perspectives

- Yield Optimization: Multi-step procedures with careful control of temperature and reagent equivalents consistently produce yields above 70–80%.

- Environmental Considerations: Use of greener solvents (e.g., ethyl acetate) and milder conditions aligns with sustainable practices.

- Application of Intermediates: The halogenated aromatic intermediates serve as versatile precursors for further functionalization, including trifluoromethylation and side-chain modifications.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of less oxidized products, such as alcohols.

Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid serves as a valuable intermediate for the preparation of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it a versatile building block in synthetic chemistry.

Biology and Medicine: The compound’s structural features make it a potential candidate for drug development and medicinal chemistry. Researchers explore its biological activity and potential therapeutic applications, including its role as a precursor for bioactive molecules.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of agrochemicals and polymers.

Mechanism of Action

The mechanism by which 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid exerts its effects depends on the specific context of its use. In chemical reactions, the presence of electron-withdrawing groups (bromine, chlorine, and trifluoromethyl) influences the reactivity and selectivity of the compound. These groups can stabilize reaction intermediates and facilitate specific transformations.

Molecular Targets and Pathways: In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The exact pathways and targets depend on the specific application and the nature of the bioactive derivatives synthesized from this compound.

Comparison with Similar Compounds

Key Observations :

- Halogen Diversity : The target compound’s Br and Cl substituents enhance electrophilic reactivity compared to analogs with only F or CF₃ groups, making it a candidate for cross-coupling reactions or further functionalization .

- Steric and Electronic Effects : The trifluoromethyl group’s strong electron-withdrawing nature increases acidity (lower pKa) of the acetic acid moiety, while bromo and chloro substituents contribute to steric hindrance and lipophilicity .

- Molecular Weight : The target compound’s higher molecular weight (317.49 vs. 222.14 for the fluoro analog) impacts solubility and bioavailability, limiting its use in drug development without further modification .

Research and Development Implications

The target compound’s unique halogen combination offers distinct advantages in medicinal chemistry, such as:

Diverse Reactivity : Bromo and chloro groups facilitate nucleophilic substitutions, while CF₃ stabilizes intermediates in palladium-catalyzed reactions .

Toxicity Considerations : Compared to the 4-chloro-2-fluoro analog, the absence of methyl or methoxy groups may reduce metabolic toxicity risks .

Limitations :

- Limited commercial availability and high cost (e.g., 1g for €462) restrict large-scale applications .

- Melting/boiling point data gaps hinder precise formulation strategies.

Biological Activity

3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid (CAS No: 2090523-96-7) is a compound of interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid is C₉H₅BrClF₃O₂, with a molecular weight of 317.49 g/mol. The presence of the trifluoromethyl group is significant in enhancing biological activity, particularly in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₅BrClF₃O₂ |

| Molecular Weight | 317.49 g/mol |

| CAS Number | 2090523-96-7 |

| MDL Number | MFCD32640156 |

Antibacterial Activity

Research has shown that compounds containing trifluoromethyl groups exhibit enhanced antibacterial properties. A study evaluating various aryl-urea derivatives indicated that the incorporation of trifluoromethyl groups significantly improved the minimum inhibitory concentrations (MICs) against bacterial strains such as E. coli and C. albicans .

Anticancer Activity

The anticancer potential of 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid has been investigated across multiple human cancer cell lines. For instance, compounds related to this structure demonstrated IC50 values superior to Doxorubicin, a standard chemotherapy drug, against several cancer types including A549 and HCT116 . The following table summarizes the IC50 values observed in these studies:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Doxorubicin | HCT116 | 52.1 |

| Compound 7 | PACA2 | 44.4 |

| Compound 8 | HCT116 | 22.4 |

| Compound 9 | A549 | 17.6 |

The mechanism by which this compound exerts its biological effects often involves modulation of key cellular pathways. For example, down-regulation of genes such as BRCA1, BRCA2, and TP53 was noted in treated cancer cells, indicating a potential pathway for inducing apoptosis in malignancies . Furthermore, molecular docking studies have suggested promising interactions with target proteins involved in cancer progression.

Structure-Activity Relationships (SAR)

The incorporation of halogen atoms and trifluoromethyl groups has been shown to enhance the potency of phenylacetic acid derivatives. SAR studies indicate that modifications at specific positions on the phenyl ring can lead to significant changes in biological activity. For example, replacing hydrogen atoms with bromine or chlorine has been correlated with improved inhibition rates in various assays .

Study on Anticancer Properties

A recent study focused on the anticancer properties of fluorinated phenylacetic acids, including derivatives similar to 3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acid. The study found that these compounds exhibited selective cytotoxicity against cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies .

Antimicrobial Efficacy

Another case study evaluated the antimicrobial efficacy of compounds with trifluoromethyl substitutions against a range of pathogens. Results indicated that these compounds displayed significant antibacterial activity with MIC values lower than those observed for traditional antibiotics .

Q & A

Q. How does the compound degrade under physiological conditions, and what are the implications for pharmacokinetics?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) identify degradation products. LC-MS/MS detects hydrolyzed analogs (e.g., loss of Br/Cl substituents). The trifluoromethyl group resists oxidation, extending half-life in plasma. Metabolite identification using hepatocyte models guides prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.